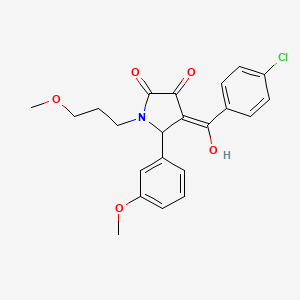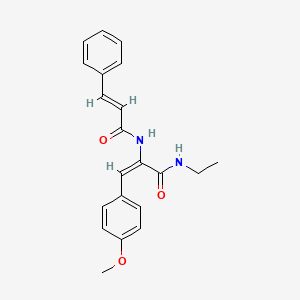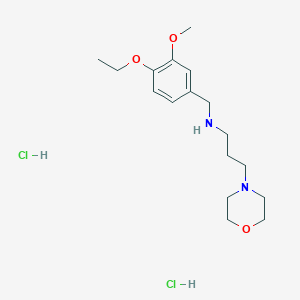
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate works by inhibiting the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase. It also has been found to inhibit the expression of pro-inflammatory genes, such as interleukin-1β and tumor necrosis factor-α. These actions make sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory genes, and promote the activation of anti-inflammatory pathways. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate in lab experiments is its high reactivity, which allows for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate is its instability in solution, which can lead to the formation of byproducts that may interfere with experimental results.
Orientations Futures
There are several future directions for research on sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate. One area of interest is the development of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to explore the potential of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate as a fluorescent probe for the detection of reactive oxygen species in cells. Finally, the synthesis of new derivatives of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate may lead to the discovery of compounds with enhanced properties and therapeutic potential.
Conclusion:
In conclusion, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, or sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, is a highly reactive molecule that has been widely used in scientific research. Its unique properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Through the exploration of its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we have gained a deeper understanding of this important compound.
Méthodes De Synthèse
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with malonic acid and methyl vinyl ketone, or the reaction of 3-pyridinecarboxaldehyde with malonic acid and acetylacetone. Both methods involve the use of a strong base, such as sodium hydroxide, to initiate the reaction.
Applications De Recherche Scientifique
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been used as a precursor for the synthesis of other compounds, such as 3-methyl-5-(3-pyridinyl)-2,4-hexadienoic acid.
Propriétés
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c1-9(7-11(13)14)4-5-10-3-2-6-12-8-10;/h2-8H,1H3,(H,13,14);/q;+1/p-1/b5-4+,9-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZBNAXQKWNNN-CAORGLCDSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5543571 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)